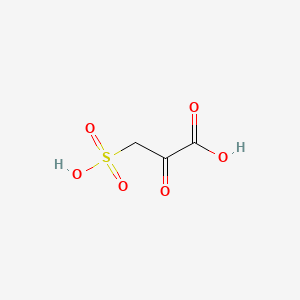
Sulfopyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfopyruvate can be synthesized through the oxidation of sulfolactic acid. This reaction is typically catalyzed by enzymes such as malate dehydrogenase, which uses either NADH or NADPH as a reductant . Another method involves the transamination of cysteate to this compound using aspartate aminotransferase and regeneration of the amino group acceptor by NADP±coupled glutamate dehydrogenase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the enzymatic synthesis methods mentioned above could be adapted for industrial-scale production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfopyruvate undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced to sulfolactate by malate dehydrogenase using NADH or NADPH.
Decarboxylation: This compound decarboxylase catalyzes the decarboxylation of this compound to sulfoacetaldehyde.
Transamination: Aspartate aminotransferase catalyzes the transamination of cysteate to this compound.
Common Reagents and Conditions
Reduction: NADH or NADPH as reductants, malate dehydrogenase as the catalyst.
Decarboxylation: this compound decarboxylase as the catalyst.
Transamination: Aspartate aminotransferase and NADP±coupled glutamate dehydrogenase.
Major Products
Reduction: Sulfolactate.
Decarboxylation: Sulfoacetaldehyde and carbon dioxide.
Transamination: this compound.
Applications De Recherche Scientifique
Sulfopyruvate has several applications in scientific research:
Biochemistry: It is involved in the biosynthesis of coenzyme M, a crucial cofactor in methanogenesis and aliphatic alkene metabolism.
Microbiology: This compound is used to study the metabolic pathways of archaea and bacteria, particularly in the context of coenzyme biosynthesis.
Enzymology: The study of enzymes like this compound decarboxylase and malate dehydrogenase involves this compound as a substrate
Mécanisme D'action
Sulfopyruvate exerts its effects primarily through its role as a substrate in enzymatic reactions. For example, this compound decarboxylase catalyzes its decarboxylation to sulfoacetaldehyde, a key step in the biosynthesis of coenzyme M . The molecular targets and pathways involved include enzymes like this compound decarboxylase and malate dehydrogenase, which facilitate its conversion to other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfolactate: A reduction product of sulfopyruvate.
Cysteate: A precursor to this compound through transamination.
Sulfoacetaldehyde: A decarboxylation product of this compound.
Uniqueness
This compound is unique due to its role as an intermediate in the biosynthesis of coenzyme M, which is essential for methanogenesis and aliphatic alkene metabolism . Its ability to undergo multiple types of reactions, including reduction, decarboxylation, and transamination, further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
98022-26-5 |
|---|---|
Formule moléculaire |
C3H4O6S |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
2-oxo-3-sulfopropanoic acid |
InChI |
InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9) |
Clé InChI |
BUTHMSUEBYPMKJ-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)S(=O)(=O)O |
SMILES canonique |
C(C(=O)C(=O)O)S(=O)(=O)O |
Autres numéros CAS |
98022-26-5 |
Description physique |
Solid |
Synonymes |
2-carboxy-2-oxoethanesulfonic acid beta-sulfopyruvic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



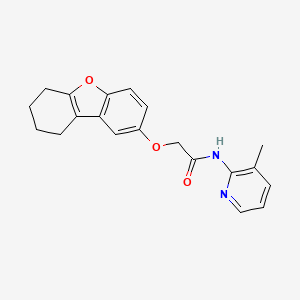

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)
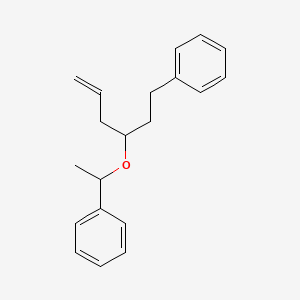




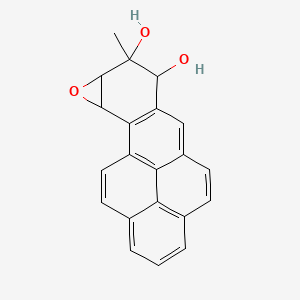
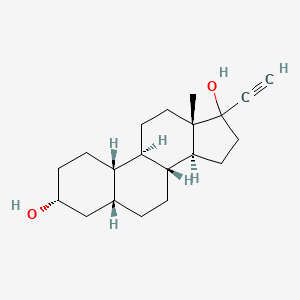

![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)